5-bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine
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Overview
Description
5-Bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromine atom, a methylsulfanyl group, and a piperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-chloropyrimidine, methylthiol, and piperidine.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of the chlorine atom in 2-bromo-4-chloropyrimidine with a methylthiol group under basic conditions to form 5-bromo-2-(methylsulfanyl)pyrimidine.
Piperidine Substitution: In the second step, the bromine atom in 5-bromo-2-(methylsulfanyl)pyrimidine is substituted with a piperidin-1-yl group using piperidine in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the bromine or sulfur atoms, using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated products, reduced sulfur compounds.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key enzymes or signaling pathways relevant to the disease being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(methylsulfanyl)pyrimidine: Lacks the piperidin-1-yl group, which may affect its biological activity and chemical reactivity.
2-(Methylsulfanyl)-4-(piperidin-1-yl)pyrimidine: Lacks the bromine atom, which can influence its reactivity in substitution reactions.
5-Bromo-4-(piperidin-1-yl)pyrimidine: Lacks the methylsulfanyl group, which can affect its oxidation and reduction behavior.
Uniqueness
5-Bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine is unique due to the presence of all three substituents (bromine, methylsulfanyl, and piperidin-1-yl) on the pyrimidine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-methylsulfanyl-4-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3S/c1-15-10-12-7-8(11)9(13-10)14-5-3-2-4-6-14/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMATXCOWFGONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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